2-(Pent-4-en-1-yl)-1,3-dioxane
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Overview
Description
2-(Pent-4-en-1-yl)-1,3-dioxane is an organic compound that belongs to the class of dioxanes. Dioxanes are a group of heterocyclic organic compounds characterized by a six-membered ring containing two oxygen atoms. The presence of the pent-4-en-1-yl group in the structure of this compound adds a unique feature, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pent-4-en-1-yl)-1,3-dioxane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 4-penten-1-ol with formaldehyde. The reaction is carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, which facilitates the formation of the dioxane ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization are often employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-(Pent-4-en-1-yl)-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dioxane derivatives with different functional groups.
Reduction: Reduction reactions can convert the dioxane ring into other cyclic structures.
Substitution: The pent-4-en-1-yl group can undergo substitution reactions, leading to the formation of new compounds with modified properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxidized dioxane derivatives, reduced cyclic compounds, and substituted dioxane compounds with different functional groups.
Scientific Research Applications
2-(Pent-4-en-1-yl)-1,3-dioxane has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-(Pent-4-en-1-yl)-1,3-dioxane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxane: A well-known dioxane compound with similar structural features but different functional groups.
2-(Pent-4-en-1-yl)-1,4-dioxane: A structural isomer with the same molecular formula but different ring connectivity.
4-Penten-1-ol: A precursor used in the synthesis of 2-(Pent-4-en-1-yl)-1,3-dioxane.
Uniqueness
This compound is unique due to the presence of the pent-4-en-1-yl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry, where its properties can be leveraged for desired outcomes.
Properties
IUPAC Name |
2-pent-4-enyl-1,3-dioxane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-2-3-4-6-9-10-7-5-8-11-9/h2,9H,1,3-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGECLBSWTBPFMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC1OCCCO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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